C20H17N3O3S can be synthesized through various chemical reactions involving thiazole and benzamide derivatives. Its classification falls under organic compounds, specifically within the categories of heterocycles and amides. The presence of functional groups such as hydroxyl, amine, and thiazole contributes to its diverse chemical properties.
The synthesis of C20H17N3O3S typically involves multiple steps, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are frequently employed for monitoring the progress of reactions and purifying the final product.
The molecular structure of C20H17N3O3S features a thiazole ring fused with a benzamide structure, characterized by:
C20H17N3O3S can undergo several chemical reactions, including:
Reactions are typically conducted under controlled conditions to prevent side reactions. Use of catalysts or specific reagents can enhance reaction efficiency.
The mechanism by which C20H17N3O3S exerts its biological effects is not fully elucidated but may involve:
Research indicates potential anticancer properties, suggesting that it might inhibit cell proliferation through apoptosis induction or cell cycle arrest.
Studies on similar compounds indicate that modifications in substituents can significantly influence biological activity and solubility profiles.
C20H17N3O3S has potential applications in:
The benzodiazepine pharmacophore originated from serendipitous discovery by Leo Sternbach at Hoffmann-La Roche in 1957, with chlordiazepoxide (Librium®) identified as the first clinically viable 1,4-benzodiazepine derivative. Early synthetic efforts focused on modifying positions 1, 2, 5, and 7 of the fused benzene-diazepine core to enhance anxiolytic or hypnotic effects. For example, diazepam (Valium®), introduced in 1963, featured a 5-phenyl substitution and chloro-group at position 7, significantly improving potency and duration of action [1]. Structural diversification accelerated in the 1980s–2000s with "atypical" benzodiazepines like alprazolam (triazolobenzodiazepine) and non-sedative clonazepam (nitro-group at C7), expanding applications into anticonvulsant and antidepressant therapies [1] [5].
Table 1: Evolution of Key Benzodiazepine Derivatives with Structural Innovations
Compound | Structural Features | Therapeutic Impact |
---|---|---|
Chlordiazepoxide (1960) | 2-Methylamino group; N-oxide at position 4 | First anxiolytic with reduced barbiturate-like toxicity |
Diazepam (1963) | 5-phenyl; 7-chloro; 1-methyl | Higher potency; muscle relaxant properties |
Alprazolam (1981) | Triazole annulation at 1,2-position | Panic disorder treatment; reduced half-life |
C₂₀H₁₇N₃O₃S (Modern) | Pyran-pyridyl fusion; sulfonyl/thione group | Multitarget potential (e.g., antiviral, CNS) |
Contemporary research, exemplified by C₂₀H₁₇N₃O₃S, emphasizes polycyclic integration—fusing pyran or pyridyl rings to the diazepine scaffold—to modulate pharmacokinetics and receptor engagement. This evolution reflects a shift from empirical modification to rational design leveraging heterocyclic synergy [1] [10].
The pyran ring (O-containing six-membered heterocycle) in C₂₀H₁₇N₃O₃S critically influences physicochemical properties and target binding:
The pyridyl moiety (N-heteroaromatic) contributes bioelectronic and coordination properties:
Table 2: Functional Contributions of Pyran and Pyridyl Moieties in C₂₀H₁₇N₃O₃S
Moiety | Key Properties | Biological Implications |
---|---|---|
Pyran | • High H-bond acceptance • Torsional constraint • Metabolic stability | • Improved solubility/logP • Enhanced receptor subtype selectivity • Reduced CYP450 susceptibility |
Pyridyl | • Electron deficiency • Metal coordination site • Dipole moment (~2.2 D) | • Covalent inhibitor design • Expansion to metalloenzyme targets • Stronger aromatic pocket binding |
Synergy between these moieties enables C₂₀H₁₇N₃O₃S to transcend classical benzodiazepine limitations, positioning it as a versatile scaffold for multitarget pharmacology [1] [3] [10].
Despite therapeutic promise, C₂₀H₁₇N₃O₃S faces significant synthetic hurdles:
Regioselective benzodiazepine formation remains problematic due to competing reaction pathways. Classical syntheses via o-phenylenediamine (OPDA) and ketone condensations often yield mixtures of 1,5- and 1,4-benzodiazepines. Catalysts like H-MCM-22 zeolite improve selectivity for 1,5-isomers (>90% yield under acetonitrile reflux), but steric hindrance from the pyridyl group in C₂₀H₁₇N₃O₃S favors undesired byproducts. Microwave-assisted methods reduce reaction times from hours to minutes but struggle with electron-deficient pyridyl substrates [5] [10].
Functionalization complexity arises from:
Synthetic accessibility (SA) prediction tools highlight inherent challenges:
Table 3: Synthetic Accessibility Metrics for C₂₀H₁₇N₃O₃S Using Computational Tools
Tool | Score/Prediction | Key Limiting Factors |
---|---|---|
BR-SAScore | 6.2/10 (Moderate difficulty) | • Low-frequency pyran-benzodiazepine fragments • Pyridyl steric penalty |
FSscore | 4.9 (Scale: 1=easy, 10=hard) | • Chiral center complexity • Fused ring system (Bridgehead atoms) |
DeepSA | 0.38 synthesizability probability | • <50% similarity to known SA training molecules |
Addressing these issues requires innovations in catalytic regiocontrol (e.g., chiral Brønsted acids) and building block diversification to incorporate pyran/pyridyl motifs earlier in synthesis [2] [5] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: